molecular formula C17H18N6 B12192737 Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Cat. No.: B12192737
M. Wt: 306.4 g/mol
InChI Key: UXIPVKOZRDOBGD-UHFFFAOYSA-N
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Description

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to a pyrrolidinylpteridinylamine core, which contributes to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-pyrrolidinylpteridin-4-yl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amines.

Scientific Research Applications

Benzyl(2-pyrrolidinylpteridin-4-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2-pyrrolidinylpteridin-4-yl)amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is unique due to its specific structural configuration, which allows for selective inhibition of certain protein kinases with high potency. This selectivity makes it a valuable tool in targeted cancer therapies and biochemical studies.

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylpteridin-4-amine

InChI

InChI=1S/C17H18N6/c1-2-6-13(7-3-1)12-20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-4-5-11-23/h1-3,6-9H,4-5,10-12H2,(H,19,20,21,22)

InChI Key

UXIPVKOZRDOBGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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